molecular formula C18H22N2O5S B3934776 N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3934776
M. Wt: 378.4 g/mol
InChI Key: JRAGDFYEBXJVQU-UHFFFAOYSA-N
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Description

N-1-(2-methoxybenzyl)-N-2-(4-methoxyphenyl)-N-2-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are present in the central nervous system and immune system, respectively.

Mechanism of Action

N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are present in the central nervous system and immune system, respectively. Activation of these receptors by N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide leads to various physiological responses, including analgesia, sedation, and immunomodulation.
Biochemical and Physiological Effects:
N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cytokine production, and induction of apoptosis in cancer cells. N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have analgesic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, one of the limitations of N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide derivatives with improved pharmacological properties, such as increased selectivity for the CB1 and CB2 receptors and decreased off-target effects. Another area of interest is the investigation of the potential therapeutic applications of N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in various diseases, including neurodegenerative diseases, cancer, and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide and its derivatives.

Scientific Research Applications

N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In oncology, N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. In immunology, N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the immune response and has potential applications in treating autoimmune diseases.

properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-24-16-10-8-15(9-11-16)20(26(3,22)23)13-18(21)19-12-14-6-4-5-7-17(14)25-2/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAGDFYEBXJVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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